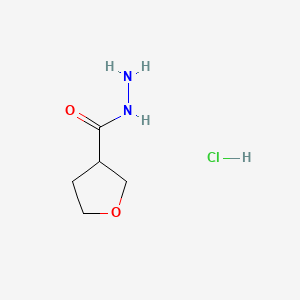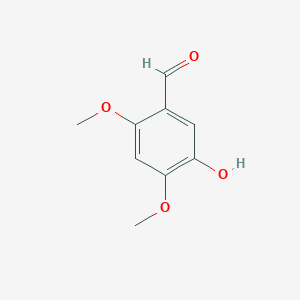
5-Hydroxy-2,4-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H10O4 . It is a derivative of benzaldehyde, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,4-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 2,4-dimethoxybenzaldehyde using suitable reagents and conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-2,4-dimethoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It can disrupt cellular antioxidation systems, making it a valuable tool in microbiological research .
Medicine: Research has shown that this compound may have therapeutic potential due to its ability to modulate oxidative stress pathways. It is being investigated for its role in treating fungal infections and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,4-dimethoxybenzaldehyde involves its interaction with cellular antioxidation components. The compound can act as a redox-active agent, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, which can inhibit the growth of fungal and bacterial pathogens .
Molecular Targets and Pathways:
Superoxide Dismutases: The compound targets enzymes involved in the detoxification of superoxide radicals.
Glutathione Reductase: It can inhibit this enzyme, leading to an accumulation of oxidative stress within cells.
Comparison with Similar Compounds
- 2-Hydroxy-4,5-dimethoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
- 2,5-Dimethoxybenzaldehyde
Comparison: 5-Hydroxy-2,4-dimethoxybenzaldehyde is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. For example, Syringaldehyde, with hydroxyl and methoxy groups at different positions, exhibits different reactivity and biological activity .
Properties
CAS No. |
80832-63-9 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-5,11H,1-2H3 |
InChI Key |
MDAZYFRWLVIJTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
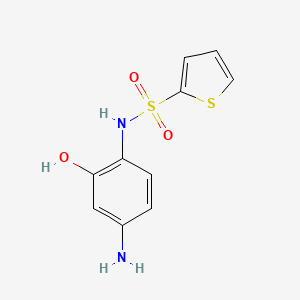
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
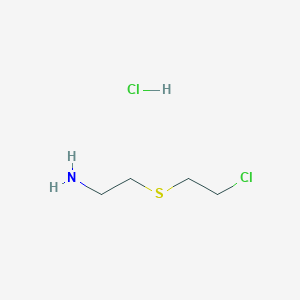
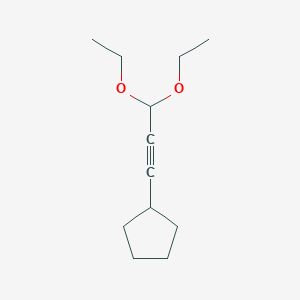
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
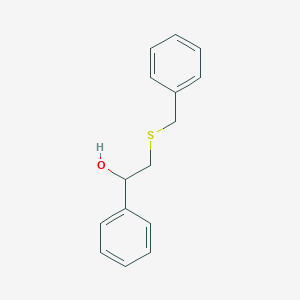
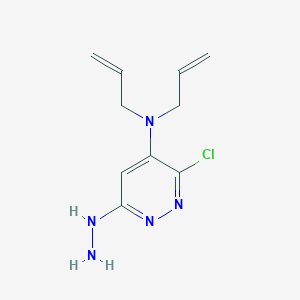

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
